molecular formula C23H29FN4O2 B2362626 N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898432-16-1

N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2362626
CAS No.: 898432-16-1
M. Wt: 412.509
InChI Key: WNYBUMOVALHFQG-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
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Scientific Research Applications

Cu/Oxalic Diamide-Catalyzed Coupling Reactions

A study by Chen, Li, Xu, and Ma (2023) demonstrates the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide in copper-catalyzed coupling reactions. This compound proved to be an effective ligand, facilitating the coupling of (hetero)aryl halides with 1-alkynes under mild conditions, and producing a variety of internal alkynes (Ying Chen et al., 2023).

Synthesis and Structural Characterization of Compounds

Ozbey, Kuş, and Göker (2001) reported on the synthesis and biological evaluation of benzimidazoles, including the synthesis of compounds containing the 4-methylpiperazin-1-yl group. Their study focused on the X-ray structure determination to establish the conformation of these molecules (S. Ozbey et al., 2001).

Fluorescent Probes for Metal Ions and Amino Acids

Guo et al. (2014) synthesized polymers with a 4-methylpiperazin-1-yl group for sensing applications. These polymers demonstrated high selectivity and sensitivity for detecting Hg2+ and Cu2+ ions in aqueous solutions, and were also used as fluorescence probes for amino acids (Chaoxia Guo et al., 2014).

Novel Synthetic Methods for Oxalamides

Mamedov et al. (2016) developed a new synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a method to create diverse oxalamides efficiently (V. Mamedov et al., 2016).

Synthesis and Evaluation of Fluoroquinolone Derivatives

Sheu et al. (2003) synthesized fluoroquinolone derivatives with a 4-methylpiperazin-1-yl group, evaluating them for antimycobacterial and cytotoxic activities. The study provided insights into the structural requirements for antimicrobial efficacy (J. Sheu et al., 2003).

Synthesis of Aryl-Substituted Triamidoamine Ligands

Greco, Popa, and Schrock (1998) synthesized aryl-substituted triamidoamine ligands, including compounds with a 4-fluorophenyl group. These ligands were used to create molybdenum complexes, highlighting their potential in organometallic chemistry (G. E. Greco et al., 1998).

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-16-5-4-6-17(2)21(16)26-23(30)22(29)25-15-20(18-7-9-19(24)10-8-18)28-13-11-27(3)12-14-28/h4-10,20H,11-15H2,1-3H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYBUMOVALHFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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